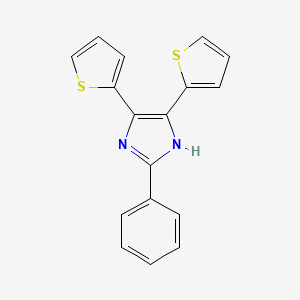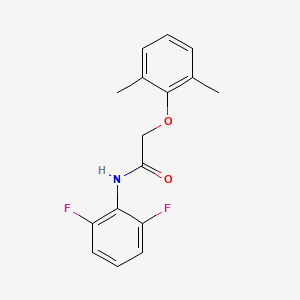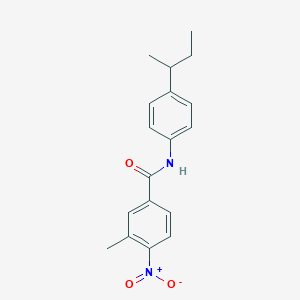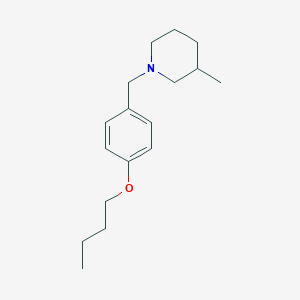![molecular formula C14H21Cl2N3OS B4891261 4-[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethyl]morpholine;dihydrochloride](/img/structure/B4891261.png)
4-[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethyl]morpholine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethyl]morpholine;dihydrochloride is a compound that features a benzimidazole moiety, which is known for its diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethyl]morpholine typically involves the reaction of 6-methyl-1H-benzimidazole-2-thiol with 2-chloroethylmorpholine under basic conditions. The reaction is carried out in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethyl]morpholine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzimidazole moiety can be oxidized to form sulfoxides or sulfones.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring and the benzimidazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
4-[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethyl]morpholine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent.
Industry: Utilized in the development of new materials and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 4-[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethyl]morpholine involves its interaction with various molecular targets. The benzimidazole moiety can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also interfere with DNA synthesis and repair mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1H-benzimidazol-2-yl)ethanol
- 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde
- 2-(4-aminophenyl)benzimidazole
Uniqueness
4-[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethyl]morpholine is unique due to the presence of both the benzimidazole and morpholine moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .
Propiedades
IUPAC Name |
4-[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethyl]morpholine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS.2ClH/c1-11-2-3-12-13(10-11)16-14(15-12)19-9-6-17-4-7-18-8-5-17;;/h2-3,10H,4-9H2,1H3,(H,15,16);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFGUMHMBOZDLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCCN3CCOCC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![DIETHYL [({[(4-CHLOROPHENYL)CARBAMOYL]AMINO}CARBAMOYL)METHYL]PHOSPHONATE](/img/structure/B4891194.png)
![[1-({1-[(4,5-dimethyl-2-thienyl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B4891203.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide](/img/structure/B4891209.png)
![Methyl 2-({[(4-ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B4891215.png)
![4-{5-[(Z)-(5-imino-7-oxo-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B4891228.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-(2-methoxy-5-methylphenyl)glycinamide](/img/structure/B4891231.png)
![2-[4-(cyclopropylmethyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4891245.png)
![[4-[6-(3-Chloro-4-methylanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]piperazin-1-yl]-phenylmethanone](/img/structure/B4891252.png)
![(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4891253.png)



![Ethyl 4-[[2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]acetyl]amino]benzoate](/img/structure/B4891296.png)
